molecular formula C12H16N2O3S B4685459 N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide

Katalognummer B4685459
Molekulargewicht: 268.33 g/mol
InChI-Schlüssel: SKUPGKTWGWLZDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2003 and has since been the subject of extensive scientific research due to its potential therapeutic applications in various autoimmune diseases and transplant rejection.

Wirkmechanismus

N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of JAK3, a protein kinase that plays a key role in the development and function of immune cells. By blocking JAK3, this compound can prevent the activation of T cells and the production of cytokines that contribute to inflammation and tissue damage.
Biochemical and physiological effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. It can reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, and can also reduce the infiltration of immune cells into inflamed tissues. In addition, this compound has been shown to improve clinical symptoms in patients with rheumatoid arthritis and psoriasis.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide has several advantages as a tool for studying immune function and inflammation in the laboratory. It is a highly specific inhibitor of JAK3, which means that its effects can be attributed specifically to the inhibition of this enzyme. In addition, it has been extensively studied in preclinical and clinical settings, which means that there is a large body of literature on its effects and mechanisms of action.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a small molecule inhibitor, which means that it may not be suitable for studying the effects of JAK3 in the context of larger protein complexes. In addition, its effects may be influenced by other factors such as the concentration of other cytokines and growth factors in the experimental system.

Zukünftige Richtungen

There are several potential future directions for research on N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide and related compounds. One area of interest is the development of more selective inhibitors of JAK3 that could have fewer off-target effects. Another area of interest is the investigation of the effects of JAK3 inhibition on other cell types and signaling pathways, such as those involved in cancer and neuroinflammation. Finally, there is also interest in the development of novel drug delivery systems for this compound and related compounds that could improve their efficacy and reduce their side effects.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing transplant rejection.

Eigenschaften

IUPAC Name

N-cyclopropyl-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-8-7-9(12(15)13-10-4-5-10)3-6-11(8)14-18(2,16)17/h3,6-7,10,14H,4-5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUPGKTWGWLZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CC2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.